5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-6-7(2)17-12-9(6)11(15)13-10(14-12)8-4-3-5-16-8/h3-5H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOKBYJGEFZQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Iminophosphorane Intermediate
The synthesis begins with the preparation of iminophosphorane (3 ), a key intermediate derived from triphenylphosphine and aromatic isocyanates. For example, reacting iminophosphorane 3 with phenyl isocyanate in dichloromethane (DCM) yields carbodiimide 4 after precipitation of triphenylphosphine oxide. This intermediate is highly reactive and serves as the foundation for subsequent amine additions.
Reaction with Secondary Amines
Carbodiimide 4 undergoes nucleophilic attack by secondary amines (e.g., piperidine, morpholine) in DCM, forming guanidine intermediates (5 ). Cyclization to 2-(dialkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones (6 ) is catalyzed by sodium ethoxide in ethanol at room temperature. Yields range from 61% to 86%, depending on the amine substituent (Table 1).
Table 1: Yields of 2-(Dialkylamino)-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
| Entry | Product | Amine | Yield (%) |
|---|---|---|---|
| 1 | 6a | Morpholine | 76 |
| 2 | 6b | Piperidine | 73 |
| 3 | 6c | Di-n-butylamine | 70 |
| 4 | 6d | Di-n-hexylamine | 61 |
Adaptation for 2-(Thiophen-2-yl) Substitution
Strategic Use of Thiophen-2-ylamine
To introduce the thiophen-2-yl group at position 2, primary amines such as thiophen-2-ylamine could replace secondary amines in the cyclization step. In analogous reactions, primary amines (e.g., tert-butylamine) react with carbodiimide 4 under sodium ethoxide catalysis to yield 2-(alkylamino) derivatives (8 ) exclusively. For example, tert-butylamine affords 8a in 71% yield (Table 2).
Table 2: Yields of 2-(Alkylamino)-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones
| Entry | Product | Amine | Yield (%) |
|---|---|---|---|
| 1 | 8a | tert-Butylamine | 71 |
| 2 | 8d | Cyclohexylamine | 66 |
Regioselectivity and Structural Confirmation
The reaction with primary amines proceeds regioselectively, favoring the formation of 8 over alternative isomers. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:
-
¹H NMR : Distinct signals for methyl groups at δ 2.34–2.40 ppm and aromatic protons between δ 7.20–7.70 ppm.
Proposed Pathway for 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Synthetic Modifications
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Carbodiimide Formation : React iminophosphorane 3 with thiophene-2-isocyanate (instead of phenyl isocyanate) to generate a thiophene-functionalized carbodiimide.
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Amine Addition : Introduce a primary amine (e.g., methylamine) to form the guanidine intermediate.
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Cyclization : Catalyze with sodium ethoxide to induce ring closure, yielding the target compound.
Anticipated Challenges
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Isocyanate Availability : Thiophene-2-isocyanate may require custom synthesis, increasing complexity.
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Steric Effects : The thiophen-2-yl group’s bulkiness could reduce cyclization efficiency compared to smaller substituents.
Comparative Analysis of Reaction Conditions
Solvent and Catalyst Optimization
Yield Correlations
Larger amine substituents (e.g., di-n-hexylamine) reduce yields due to steric hindrance (Table 1, Entry 4). Conversely, electron-donating groups (e.g., morpholine) enhance reactivity (Table 1, Entry 1).
Structural Characterization and Validation
Spectroscopic Techniques
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for 6e ) confirm molecular weights.
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Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., 6e : C 69.70%, H 5.18%, N 11.53%).
Scalability and Industrial Relevance
Process Advantages
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and use in organic electronics.
Benzo[b]thieno[2,3-d]thiophene derivatives: Utilized as organic semiconductors with applications in OFETs and OPVs.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Exhibits high crystallinity and thermal stability, used in polymer synthesis.
Uniqueness
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combination of thiophene and pyrimidine rings, offering unique electronic properties and potential for diverse applications in both organic electronics and medicinal chemistry.
Biological Activity
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine family, known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies, case reports, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀N₂OS₂, with a molecular weight of approximately 262.35 g/mol. The structure features a thieno-pyrimidine core substituted with methyl and thiophene groups, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study on related compounds showed that they displayed cytotoxic activity against various cancer cell lines, including MDA-MB-435 (breast cancer) and MCF-7 (human breast cancer) cells. The most potent compound from the series had an IC₅₀ value of 13.42 μg/mL against MCF-7 cells, indicating strong anti-proliferative effects .
| Compound | Cell Line | IC₅₀ (μg/mL) | Selectivity Index |
|---|---|---|---|
| 3 | MCF-7 | 13.42 | 12.7 |
| 4 | MDA-MB-231 | 28.89 | - |
The selectivity index (SI) indicates that these compounds can preferentially target cancer cells over normal cells, suggesting their potential as therapeutic agents.
2. Anti-inflammatory Activity
In addition to anticancer properties, thienopyrimidine derivatives have shown promise in anti-inflammatory applications. For example:
- Compounds similar to this compound were tested for their ability to inhibit inflammatory pathways in vitro. Results indicated significant inhibition of NF-kB/AP-1 reporter activity at concentrations below 50 μM, highlighting their potential as anti-inflammatory agents .
The mechanisms underlying the biological activities of thienopyrimidine derivatives are complex and involve multiple pathways:
- Cytotoxic Mechanism : The anticancer effects are believed to arise from the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inflammatory Pathway Modulation : The anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and chemokines through the blockade of NF-kB signaling pathways.
Case Studies
Several case studies have reported on the efficacy of compounds within this class:
- Breast Cancer Treatment : A clinical study involving a derivative similar to this compound revealed significant tumor reduction in patients resistant to conventional therapies.
- Chronic Inflammatory Conditions : Another study highlighted the use of these compounds in animal models of rheumatoid arthritis, where they effectively reduced inflammation and joint damage.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with high yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of thioketones with amines or nucleophiles under controlled conditions (e.g., reflux in DMF with KI for thioether formation). Optimization of reaction time, temperature, and stoichiometry is essential. For example, highlights that refluxing intermediates with appropriate nucleophiles (e.g., amines) for 4 hours can yield derivatives with >80% purity after crystallization . Purification via column chromatography or recrystallization (ethanol/ice mixtures) is critical to remove unreacted starting materials .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to verify substituent positions (e.g., methyl groups at C5/C6, thiophen-2-yl at C2). IR spectroscopy confirms functional groups like carbonyl (C=O stretch at ~1700 cm) and thiophene ring vibrations .
- Physical Properties : Melting point determination (e.g., derivatives like 4a melt at 214–215°C ) and solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol) ensure batch consistency .
Q. What stability considerations are relevant for storing this compound?
- Methodology : Stability studies under varying conditions (light, humidity, temperature) are required. For example, thieno[2,3-d]pyrimidinones with allyl groups (e.g., 3-(prop-2-en-1-yl)) may degrade via oxidation; storage in inert atmospheres (argon) at –20°C is recommended . HPLC monitoring over time can detect decomposition products .
Advanced Research Questions
Q. How do structural modifications at C2 and C3 positions influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the thiophen-2-yl group at C2 with halogenated benzyl (e.g., 2-chloro-6-fluorobenzyl) to enhance binding to enzymes like dihydrofolate reductase (DHFR). shows chloro-fluorobenzyl derivatives exhibit 10× higher anticancer activity (IC = 2.1 µM) compared to unsubstituted analogs .
- Enzymatic Assays : Use fluorescence polarization assays to measure inhibition of HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) activity. Mutations like C280A in RT confer resistance to thieno[2,3-d]pyrimidinones, confirming target engagement .
Q. What computational strategies are effective for designing derivatives with improved pharmacokinetics?
- Methodology :
- Molecular Docking : Dock the compound into VEGFR-2’s hinge region (PDB: 4ASD) to prioritize derivatives with 1,3,4-oxadiazole spacers, which improve hydrophobic interactions (binding energy ≤ –9.2 kcal/mol) .
- MD Simulations : Simulate binding to DHFR over 100 ns to assess stability of hydrogen bonds with residues like Asp27 and Phe31 .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Case Study : While reports antimicrobial activity (MIC = 8 µg/mL against S. aureus), notes weaker effects (MIC = 32 µg/mL).
- Resolution : Compare assay conditions (e.g., broth microdilution vs. agar diffusion) and bacterial strains. Cross-validate using standardized CLSI protocols and isogenic mutant strains to isolate target-specific effects .
Q. What are the limitations of current synthetic routes for scaling up production?
- Critical Analysis :
- Yield Constraints : Multi-step syntheses (e.g., Vilsmeier–Haack reactions) often have cumulative yields <50% due to intermediate purification losses .
- Green Chemistry Alternatives : Replace POCl-based methods with microwave-assisted synthesis to reduce reaction times (30 minutes vs. 3 hours) and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
